molecular formula C16H13N7O2S B2402164 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide CAS No. 2034601-21-1

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide

Cat. No.: B2402164
CAS No.: 2034601-21-1
M. Wt: 367.39
InChI Key: PGLCPVVOMYDFFX-UHFFFAOYSA-N
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Description

“N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide” is a complex organic compound that contains several heterocyclic rings including thiophene, oxadiazole, and triazole . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings (thiophene, oxadiazole, and triazole) contributes unique chemical properties to the overall molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and an amide group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Compounds related to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide have shown promising antimicrobial activities. For instance, derivatives of 1,2,4-triazole, a related compound, have been synthesized and evaluated for their antimicrobial activities, displaying good or moderate activity against various strains of bacteria and fungi (Bayrak et al., 2009). Similarly, other derivatives like 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol have been synthesized and characterized for their antimicrobial activity (Kaneria et al., 2016).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, which are structurally related, have been investigated for their antifungal and apoptotic effects against Candida species. Specific compounds in this category demonstrated potent antifungal activities and non-toxicity against healthy cells, suggesting their potential as safe antifungal agents (Çavușoğlu et al., 2018).

Anticancer Evaluation

Compounds related to this compound have also been evaluated for their anticancer properties. For example, N-substituted derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones were synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).

Anti-Inflammatory and QSAR Study

The anti-inflammatory properties of 1,2,4-oxadiazoles have been explored in scientific research. A 2D-QSAR study was conducted on novel derivatives, highlighting their potential in treating inflammation (Somashekhar & Kotnal, 2020).

Future Directions

Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCPVVOMYDFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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